![molecular formula C24H22O12 B14154182 [1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate CAS No. 7461-76-9](/img/structure/B14154182.png)
[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate: is an organic compound with the molecular formula C24H22O12. It is a derivative of biphenyl, where the hydrogen atoms at positions 2, 2’, 4, 4’, 5, and 5’ are replaced by acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate typically involves the acetylation of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate can undergo oxidation reactions to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the acetate groups.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is used as a precursor for the synthesis of various biphenyl derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its multiple acetate groups can be modified to create enzyme inhibitors or activators .
Medicine: In medicine, [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems .
Industry: Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate involves its interaction with specific molecular targets. The acetate groups can form hydrogen bonds with proteins, altering their conformation and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
[1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexayl hexaacetate: Similar structure but different substitution pattern.
[1,1’-Biphenyl]-2,2’,3,3’,5,5’-hexayl hexaacetate: Another derivative with a different substitution pattern.
Uniqueness: The uniqueness of [1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexayl hexaacetate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
7461-76-9 |
|---|---|
Molecular Formula |
C24H22O12 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(2,4,5-triacetyloxyphenyl)phenyl] acetate |
InChI |
InChI=1S/C24H22O12/c1-11(25)31-19-9-23(35-15(5)29)21(33-13(3)27)7-17(19)18-8-22(34-14(4)28)24(36-16(6)30)10-20(18)32-12(2)26/h7-10H,1-6H3 |
InChI Key |
MXBPOFCTXDAVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
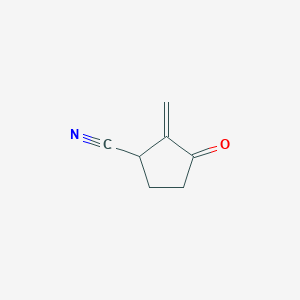
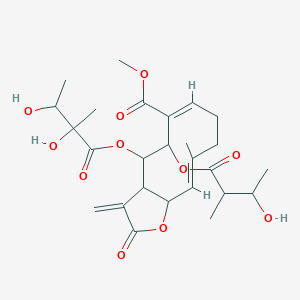
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)

![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
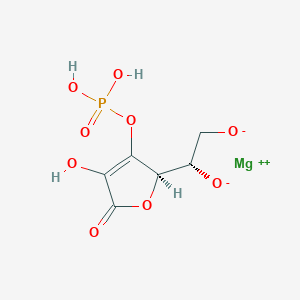
![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
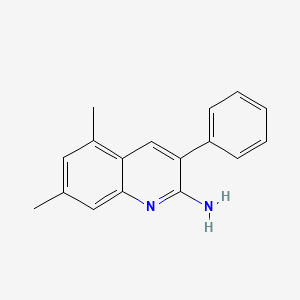
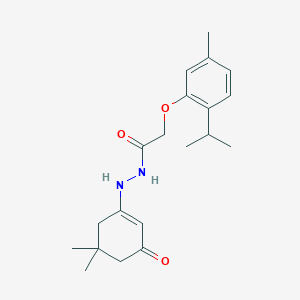
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
